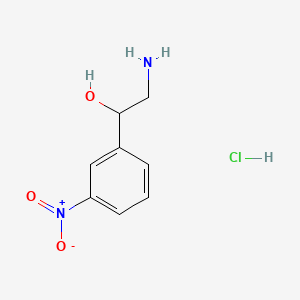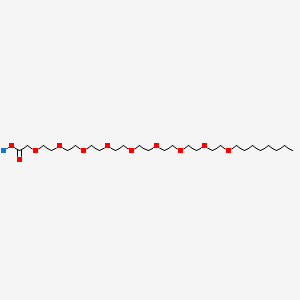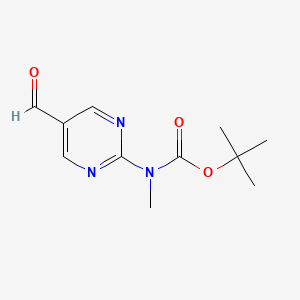
2-Amino-1-(3-nitrophenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-nitrophenyl)ethanol hydrochloride is a chemical compound with the molecular formula C8H11ClN2O3. It is characterized by the presence of an amino group, a nitrophenyl group, and an ethanol moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride typically involves the nitration of 2-Amino-1-phenylethanol followed by the introduction of a hydrochloride group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the meta position of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-nitrophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Amino-1-(3-aminophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives.
Scientific Research Applications
2-Amino-1-(3-nitrophenyl)ethanol hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and nitro groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)ethanol hydrochloride
- 2-Amino-1-(2-nitrophenyl)ethanol hydrochloride
- 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride
Uniqueness
2-Amino-1-(3-nitrophenyl)ethanol hydrochloride is unique due to the specific positioning of the nitro group at the meta position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
2-amino-1-(3-nitrophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVUCJSIMXVTIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)
![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/new.no-structure.jpg)

![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)


![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 5,6-dimethyl- (9CI)](/img/structure/B594738.png)



